Fmoc-Ser-OMe

描述

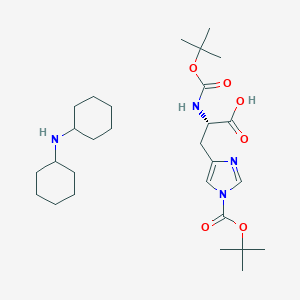

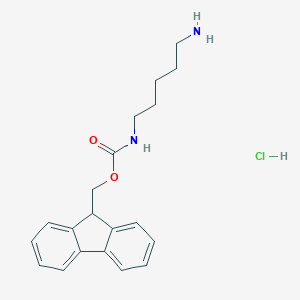

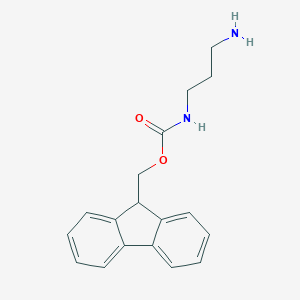

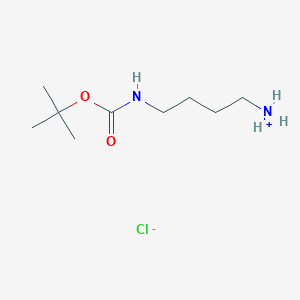

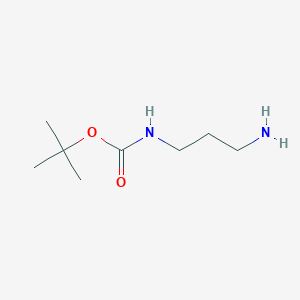

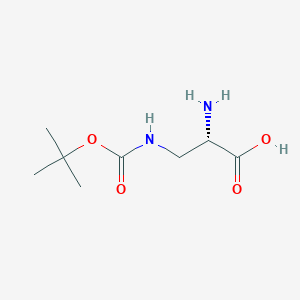

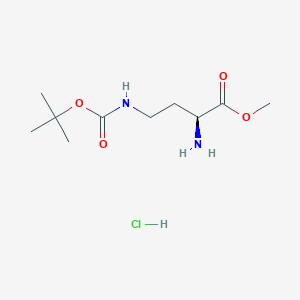

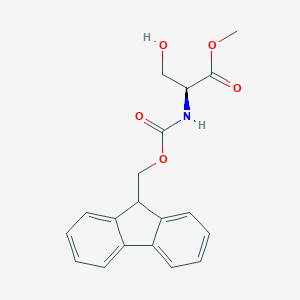

“(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate” is a chemical compound with the empirical formula C19H19NO5 . It is a solid substance and is used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . The InChI code for this compound is 1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.36 . It is a solid substance with a boiling point of 567.9°C at 760 mmHg . The compound should be stored in a sealed and dry environment at 2-8°C .科学研究应用

肽合成

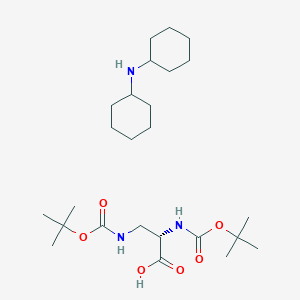

Fmoc-Ser-OMe 常用于肽合成 . Fmoc 基团在合成过程中充当氨基酸的保护基团。 这允许以逐步的方式选择性添加不同的氨基酸,以构建所需的肽序列 .

绿色化学

This compound 已用于绿色化学应用,特别是在氨基酯的水解中 . 研究人员探索了使用碘化钙(II)作为 Fmoc 保护基的保护剂,优化了对多种氨基酯的反应 .

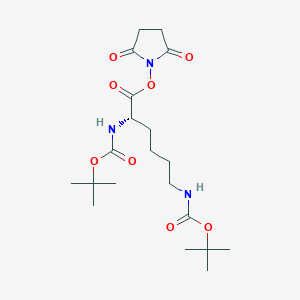

叶绿素-氨基酸缀合物合成

This compound 参与叶绿素-氨基酸缀合物的合成 . 这些缀合物在生物化学和分子生物学领域具有潜在的应用,特别是在光合作用的研究中 .

染色/荧光团修饰蛋白

This compound 可以充当染色/荧光团修饰蛋白,并有效地发出可见光到近红外光 . 该特性可用于生物成像和生物传感等各个领域 .

糖基化

This compound 可用作糖基化反应中的醇受体 . 它可以产生与粘蛋白相关的 O 连接糖肽,这在研究各种生物过程方面很重要

安全和危害

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

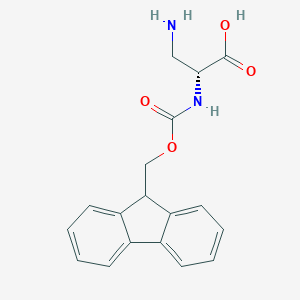

Fmoc-Ser-OMe, also known as (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate or Fmoc-L-serine methyl ester, is a hydroxylated L-amino acid protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group .

Target of Action

The primary targets of this compound are proteins and peptides. It is used in the synthesis of phosphopeptides, playing a major role in the characterization of protein phosphorylation/dephosphorylation .

Mode of Action

This compound interacts with its targets by being incorporated into the growing peptide chain during synthesis . It acts as a chromo/fluorophores modified protein and emits visible to near-infrared lights efficiently . It also glycosylates and produces small mucin-related O-linked glycopeptides, acting as an alcohol acceptor .

Biochemical Pathways

This compound is involved in the synthesis of chlorophyll–amino acid conjugates . It also participates in the synthesis of phosphopeptides, which are crucial for the regulation of virtually every cellular function in eukaryotic organisms .

Pharmacokinetics

It is known that the compound is used in solid-phase peptide synthesis, suggesting that it is stable under the conditions used in these procedures .

Result of Action

The result of this compound’s action is the production of modified proteins and peptides that have various applications. For example, it can produce proteins that emit visible to near-infrared lights efficiently . It also results in the production of small mucin-related O-linked glycopeptides .

Action Environment

The action of this compound can be influenced by environmental factors such as the conditions used in peptide synthesis. For example, the use of different solvents can affect the efficiency of this compound incorporation into peptides

属性

IUPAC Name |

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQVLIVWQMWACQ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427286 | |

| Record name | (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82911-78-2 | |

| Record name | (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。